Methyl 3-oxooctanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCWZMIZHQGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066783 | |
| Record name | Methyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-95-4 | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.827 | |
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Chemical Reactivity and Mechanistic Transformations of Methyl 3 Oxooctanoate
Enol-Keto Tautomerism and its Thermodynamic Implications
Methyl 3-oxooctanoate, as a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomers. This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2) to the carbonyl oxygen of the ketone, and the subsequent shift of the C=O double bond to a C=C double bond between the α and β carbons. The chemical equilibrium is thermodynamically driven and can be influenced by various factors, most notably the solvent. thermofisher.com
The keto form is generally the more stable and predominant tautomer in many conditions. thermofisher.com However, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, creating a six-membered pseudo-ring. This internal hydrogen bonding is a key feature stabilizing the enol tautomer. masterorganicchemistry.com
The position of the equilibrium is highly dependent on the solvent. In polar, protic solvents like water, the keto form is favored as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond that stabilizes the enol form. Conversely, in non-polar solvents like carbon tetrachloride or in the gas phase, the enol form becomes significantly more populated because the intramolecular hydrogen bond is more favorable. masterorganicchemistry.comresearchgate.net For instance, studies on the similar compound ethyl acetoacetate (B1235776) show the enol tautomer concentration ranging from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com
The thermodynamic parameters of this equilibrium, such as the enthalpy of enolization (ΔH°(enol-keto)), have been studied for analogous β-dicarbonyl compounds. For ethyl acetoacetate, the enthalpy difference between the enol and keto forms is about -13.3 kJ·mol⁻¹ in the gas phase, indicating the enol form is enthalpically more stable. umsl.edu In the neat liquid, however, this difference is much smaller, around -0.75 kJ·mol⁻¹. umsl.edu These values highlight the significant role of intermolecular interactions in the condensed phase in determining the tautomeric equilibrium.
| Parameter | Value (for Ethyl Acetoacetate) | Phase | Significance |
| Enthalpy of Enolization (ΔH°enol-keto) | -13.3 ± 1.0 kJ·mol⁻¹ umsl.edu | Gas | The enol form is significantly more stable from an enthalpy standpoint in the absence of solvent. |
| Enthalpy of Enolization (ΔH°enol-keto) | -0.75 ± 0.84 kJ·mol⁻¹ umsl.edu | Neat Liquid | Intermolecular forces in the liquid phase greatly reduce the enthalpic advantage of the enol form. |
| Equilibrium Constant (Keq = [enol]/[keto]) | 0.0992 ± 0.005 (at 32 °C) thermofisher.com | Not specified | Demonstrates that the keto tautomer is the more favorable structure under these conditions. thermofisher.com |
| % Enol Content | < 2% masterorganicchemistry.com | D₂O (Polar Solvent) | Polar solvents disrupt the internal hydrogen bond of the enol, favoring the keto form. |
| % Enol Content | 49% masterorganicchemistry.com | CCl₄ (Non-polar Solvent) | Non-polar solvents allow the stabilizing intramolecular hydrogen bond of the enol to persist. |
| % Enol Content | 64% researchgate.net | n-hexane | Confirms the trend of higher enol content in non-polar solvents. |
Nucleophilic and Electrophilic Reactivity of the Beta-Keto Ester Functionalities
The structure of this compound contains both nucleophilic and electrophilic sites, making it a versatile synthon in organic chemistry. rsc.org This dual reactivity is centered around the β-keto ester functional group.
Nucleophilic Reactivity: The primary site of nucleophilicity is the α-carbon (the carbon atom between the two carbonyl groups). The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. Deprotonation by a base leads to the formation of a resonance-stabilized enolate ion. fiveable.meaklectures.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. fiveable.me A classic example is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. aklectures.com
Electrophilic Reactivity: this compound possesses two electrophilic carbon atoms: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. These sites are susceptible to attack by various nucleophiles.
Ketone Carbonyl: This site can be attacked by strong nucleophiles like organometallic reagents or reduced by hydride reagents such as sodium borohydride.
Ester Carbonyl: This site is typically targeted in reactions like transesterification, where an alcohol, thiol, or amine displaces the methoxy (B1213986) group. rsc.org Such reactions often require a catalyst as the kinetics can be slow. rsc.org It has been noted that reactions selective for β-keto esters may proceed through an enol intermediate. rsc.org For example, amino alcohols react preferentially at the more nucleophilic amine to form a transamidation product. rsc.org
This combination of nucleophilic and electrophilic character allows β-keto esters to be used as building blocks for more complex molecules, including the synthesis of heterocyclic compounds like furans and quinolines. acs.orguwindsor.ca
| Reactivity Type | Reactive Site | Common Reagents | Resulting Transformation |
| Nucleophilic | α-Carbon (via enolate) fiveable.me | Bases (e.g., Alkoxides), Alkyl Halides aklectures.com | α-Alkylation (C-C bond formation) aklectures.com |
| Electrophilic | Ketone Carbonyl | Hydride reducing agents (e.g., NaBH₄) | Reduction to a secondary alcohol |
| Electrophilic | Ester Carbonyl | Alcohols, Thiols, Amines rsc.org | Transesterification, Transthioesterification, Transamidation rsc.org |
| Electrophilic | Ketone Carbonyl | α-Halo ketones (in presence of base) uwindsor.ca | Formation of 1,4-dicarbonyl intermediates for furan (B31954) synthesis uwindsor.ca |
| Electrophilic | Ester Carbonyl | Aromatic Amines acs.org | Synthesis of hydroxyquinoline derivatives acs.org |
Mechanistic Investigations of Complex Synthetic Pathways
Biocatalysis offers a powerful method for the stereoselective transformation of β-keto esters like this compound. Enzymes, particularly ketoreductases (KREDs) and transaminases, can catalyze reactions with high chemo-, regio-, and stereoselectivity, which is achieved by the precise positioning of the substrate within the enzyme's active site. nih.govacs.org
The asymmetric reduction of the ketone group in β-keto esters to produce chiral β-hydroxy esters is a well-studied biocatalytic transformation. nih.govnih.gov Ketoreductases from various microorganisms, such as Candida parapsilosis and Sporobolomyces salmonicolor, are used for this purpose. nih.govnih.gov The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dictated by how the substrate docks into the active site relative to the hydride source, typically the cofactor NADPH. nih.govnih.gov Molecular modeling and enzyme-substrate docking studies are crucial tools for predicting and explaining the observed stereoselectivity. nih.gov These models show that multiple interactions (e.g., hydrogen bonds, salt bridges) between the enzyme and substrate are necessary for precise positioning and activation. nih.govcsic.es
For example, in the reduction of various ketoesters, docking models can predict whether the substrate will adopt a "Prelog" or "anti-Prelog" orientation in the active site, which in turn determines the facial selectivity of the hydride attack on the carbonyl carbon. nih.gov The size and nature of the substrate's side chains play a significant role; for instance, a ketoreductase from Saccharomyces cerevisiae (YOL151w) has been shown to be a promiscuous enzyme that can reduce a variety of ketoesters, often with high enantiomeric excess. nih.gov
Transaminases are another class of enzymes used with β-keto ester derivatives. They can catalyze the asymmetric synthesis of chiral β-amino esters from the corresponding keto esters. For instance, the Vibrio fluvialis aminotransferase (Vfat) was engineered to improve its activity and selectivity for the conversion of an ethyl 5-methyl-3-oxooctanoate derivative into a key chiral amine intermediate for the synthesis of the pharmaceutical imagabalin. researchgate.net
| Enzyme/Organism | Substrate Type | Transformation | Key Mechanistic Insight |
| Candida parapsilosis ATCC 7330 nih.gov | Alkyl 3-oxobutanoates | Asymmetric reduction | Produces optically pure (S)-alkyl hydroxyesters (except for the methyl ester), highlighting substrate specificity. nih.gov |
| Ketoreductase (YOL151w) from S. cerevisiae nih.gov | Various ketoesters | Asymmetric reduction | Molecular modeling and docking studies help predict stereoselectivity based on substrate geometry in the active site. nih.gov |
| Vibrio fluvialis aminotransferase (Vfat) researchgate.net | (R)-ethyl 5-methyl-3-oxooctanoate | Asymmetric transamination | Protein engineering was used to optimize enzyme selectivity and activity for a specific non-natural substrate. researchgate.net |
| Chlorella species tandfonline.com | Ethyl 2-methyl 3-oxobutanoate | Asymmetric reduction | Different strains of the same organism can produce different diastereomers, indicating subtle differences in their respective enzymes. tandfonline.com |
The kinetics and thermodynamics of reactions involving this compound and other β-keto esters are fundamental to understanding and optimizing synthetic processes. The rates of these reactions are influenced by factors such as the nature of the reactants, catalysts, solvent, and temperature.
Transesterification: The kinetics of transesterification of β-keto esters are typically slow and often require a catalyst. rsc.org The reaction can proceed through different mechanistic pathways, such as via an enol intermediate or an acylketene intermediate. rsc.org The choice of catalyst can significantly impact the reaction rate and yield.
Decarboxylation: β-keto esters can undergo hydrolysis to form a β-keto acid, which is often unstable and readily undergoes decarboxylation (loss of CO₂) to yield a ketone. aklectures.com The kinetics of this decarboxylation step have been studied for related compounds. For example, in the one-pot conversion of a racemic β-keto ester to a chiral ketone using a Pd/amino alcohol system, the palladium catalyst first triggers a debenzylation to form the β-keto acid intermediate. The subsequent enantioselective decarboxylation is then catalyzed by the chiral amino alcohol in the solution phase. nih.gov Kinetic studies using NMR, UV, and IR spectroscopy revealed that the formation of diastereomeric salts between the racemic β-keto acid and the chiral amino alcohol is key to the enantioselection. nih.gov
| Reaction Type | Key Kinetic/Thermodynamic Aspect | Influencing Factors | Mechanistic Detail |
| Transesterification | Generally slow kinetics, requiring catalysis. rsc.org | Catalyst type, temperature, nature of alcohol. | Can proceed via an enol or acylketene intermediate. rsc.org |
| Decarboxylation | Rate-determining steps can be influenced by catalysts. nih.gov | Catalyst (e.g., chiral amino alcohol), solvent. | Enantioselection can be achieved through kinetic resolution of diastereomeric intermediates. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Relies on the rate of in-situ racemization being faster than or comparable to the rate of the kinetic resolution. scispace.com | Catalyst, reaction conditions. | A catalyst can mediate both the racemization of the starting material and the stereoselective reaction. scispace.com |
| Alkylation | SN2 reaction mechanism. | Base strength, solvent, nature of the alkyl halide. | The rate depends on the nucleophilicity of the enolate and the electrophilicity of the alkylating agent. |
Enzymatic and Biocatalytic Applications Involving Methyl 3 Oxooctanoate
Identification and Characterization of Enzymes Interacting with Beta-Keto Esters
The interaction of enzymes with β-keto esters like methyl 3-oxooctanoate is central to their application in biocatalysis. Various classes of enzymes, including reductases and aminotransferases, have been identified and characterized for their ability to transform these substrates into valuable chiral products.
The asymmetric reduction of β-keto esters is a well-established method for producing optically active β-hydroxyesters, which are crucial intermediates for a variety of biologically active compounds. nih.govrsc.org Dehydrogenases and reductases from diverse microorganisms are employed for this purpose, often exhibiting high enantioselectivity. nih.gov For instance, whole cells of baker's yeast (Saccharomyces cerevisiae) are commonly used for the reduction of a wide range of carbonyl compounds, including β-keto esters. nih.govacs.org However, the presence of multiple reductase enzymes with differing stereoselectivities can sometimes lead to mixtures of stereoisomeric products. nih.govacs.org
To overcome this, specific reductases have been identified and characterized. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to catalyze the asymmetric reduction of various β-keto esters to their corresponding (S)-alcohols with excellent enantiomeric excess. nih.gov Similarly, reductases from Candida parapsilosis (CpAR2) and other yeasts have been successfully used for the stereoselective reduction of β-keto esters. researchgate.net The use of whole cells as biocatalysts is advantageous as they contain the necessary cofactors, like NADH, and the machinery to regenerate them. scielo.br
Table 1: Examples of Reductases Used in the Biocatalytic Reduction of β-Keto Esters
| Enzyme/Organism | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aromatoleum aromaticum (PEDH) | Various aromatic β-keto esters | (S)-alcohol | Excellent | nih.gov |
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 4-chloro-3-oxobutanoate | (S)- or (R)-alcohol | 90-97% | arkat-usa.org |
| Candida parapsilosis (CpAR2) | Ethyl 8-chloro-6-oxooctanoate | >99% | >99% | researchgate.net |
| Kluyveromyces marxianus | Various β-ketoesters | (R)- or (S)-alcohol | >99% for some substrates | scielo.br |
| Chryseobacterium sp. (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl)propanoate | Not specified | Not specified | jmb.or.kr |
Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones and keto esters. mdpi.commdpi.com This approach is gaining traction as an alternative to traditional chemical methods. oup.com The direct amination of β-keto acids is challenging due to their instability and tendency to decarboxylate in aqueous solutions. nih.govnih.gov Therefore, the use of more stable β-keto esters, such as this compound, as substrates for transamination is a promising strategy. mdpi.commdpi.com
The reaction involves the transfer of an amino group from an amino donor to the keto ester, producing a chiral β-amino ester. mdpi.com For example, ω-transaminases have been screened for their ability to aminate ethyl benzoylacetate, a β-keto ester, to produce β-phenylalanine esters. mdpi.com In some cases, a cascade reaction involving a lipase (B570770) to hydrolyze the β-keto ester to the corresponding β-keto acid in situ, followed by amination by a transaminase, has been successfully employed. mdpi.com
A notable industrial application involves the synthesis of a key intermediate for the drug Imagabalin. This process uses an engineered ω-transaminase from Vibrio fluvialis for the amination of (R)-ethyl 5-methyl 3-oxooctanoate. mdpi.comoup.comoup.com
Table 2: Application of Aminotransferases with β-Keto Ester Substrates
| Enzyme (Source) | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Engineered ω-Transaminases | Ethyl benzoylacetate | (S)- and (R)-β-phenylalanine esters | Demonstrated feasibility of aminating stable β-keto esters. | mdpi.comnih.gov |
| Lipase and (S)-ATA (Polaromonas sp. JS666) | Various β-keto esters | Aromatic β-amino acids | Successful cascade reaction with in situ hydrolysis of the ester. | mdpi.com |
| Engineered ω-TA (Vibrio fluvialis) | (R)-ethyl 5-methyl 3-oxooctanoate | (3S,5R)-ethyl 3-amino-5-methyloctanoate | A 60-fold increase in reaction velocity was achieved through protein engineering. | mdpi.comoup.com |
| Transaminases (various) | α-alkyl-β-keto esters | α-alkylated β-amino esters | Successful dynamic kinetic resolution processes were developed. | rsc.org |
While direct studies on the interaction of this compound with branched-chain alpha-keto acid dehydrogenases (BCKD) and their associated kinases (BCKDK) are not prevalent, a conceptual link can be drawn through the broader context of keto acid metabolism. The BCKD complex is a key regulatory point in the catabolism of branched-chain amino acids, catalyzing the oxidative decarboxylation of branched-chain α-keto acids. ebi.ac.uknih.gov This complex is regulated by phosphorylation (inactivation) and dephosphorylation (activation), with BCKDK being the responsible kinase. nih.govuniprot.orguniprot.org
The metabolism of ketone bodies, which are structurally related to β-keto esters, involves their conversion to acetyl-CoA, which then enters central energy pathways. mdpi.com For instance, the ketone body β-hydroxybutyrate is oxidized to acetoacetate (B1235776), which is then converted to acetoacetyl-CoA. mdpi.com This metabolic intersection highlights the potential for cross-reactivity or regulatory influence between different classes of keto acids and their respective enzymatic pathways. The enzymes involved in fatty acid synthesis and degradation also process β-ketoacyl intermediates, suggesting a metabolic network where β-keto esters like this compound could potentially interact with various dehydrogenases and other metabolic enzymes.
Enzyme Engineering for Tailored Reactivity with this compound Substrates
To enhance the efficiency, selectivity, and substrate scope of enzymes for industrial applications, protein engineering techniques such as rational design and directed evolution are widely employed. These strategies have been successfully applied to enzymes that interact with β-keto esters.
Rational design involves making specific, knowledge-based mutations in an enzyme's active site or other key regions to alter its properties. This approach relies on having structural information about the enzyme. rsc.org Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved characteristics. mpg.de
Both strategies have been instrumental in developing biocatalysts with tailored reactivity towards β-keto esters. For instance, directed evolution has been used to improve the performance of baker's yeast for β-keto ester reductions by modifying the levels of key reductase enzymes. nih.govacs.org In the case of transaminases, directed evolution of an (S)-selective ω-transaminase from Burkholderia vietnamiensis enabled the amination of β-keto esters that were not accepted by available wild-type enzymes. frontiersin.org
A combination of rational design and directed evolution was used to engineer a ω-transaminase from Vibrio fluvialis for the synthesis of an intermediate for Imagabalin from (R)-ethyl 5-methyl 3-oxooctanoate. mdpi.comoup.commdpi.com This effort resulted in a variant with a 60-fold increase in initial reaction velocity. mdpi.comoup.com Similarly, ketoreductases have been engineered through structure-guided evolution to improve their activity and stereoselectivity for bulky α-amino-β-keto esters. rsc.org
Understanding the three-dimensional structure of an enzyme and how it binds to its substrate is crucial for rational design and for interpreting the results of directed evolution. X-ray crystallography is a primary tool for obtaining high-resolution structural information of enzyme-substrate complexes. acs.org
Crystal structures of various reductases in complex with their substrates or cofactors have provided valuable insights into the determinants of stereoselectivity. For example, the crystal structure of a ketoreductase from Chryseobacterium sp. (ChKRED20) complexed with NAD+ has been determined, which aided in engineering the enzyme to improve its activity towards aryl ketoesters. rcsb.org Similarly, the crystal structure of a carbonyl reductase from Candida parapsilosis has been studied to understand its biocatalytic reduction of ethyl 4-phenyl-2-oxobutanoate. researchgate.net
In the field of transaminases, the crystal structures of the wild-type Vibrio fluvialis ω-transaminase and an improved variant were solved. oup.comoup.com This structural information was critical in identifying key residues for the substrate specificity towards (R)-ethyl 5-methyl 3-oxooctanoate and other related β-keto esters, guiding further engineering efforts. oup.com
Industrial and Pharmaceutical Biocatalysis Utilizing Beta-Keto Ester Intermediates
Beta-keto esters, including this compound, are highly valuable intermediates in synthetic organic chemistry, particularly within the pharmaceutical and chemical industries. researchgate.net Their structure, which features both electrophilic and nucleophilic reactive sites, makes them versatile building blocks for a wide array of complex molecules. researchgate.netrsc.org While traditional chemical methods for transforming these esters are well-established, biocatalysis has emerged as a powerful alternative, offering high selectivity under mild, environmentally benign conditions. nih.govresearchgate.net The use of enzymes in industrial processes circumvents the need for toxic reagents, harsh reaction conditions, and expensive metal catalysts often required in conventional synthesis. nih.govorganic-chemistry.org Enzymes such as hydrolases, oxidoreductases (including alcohol dehydrogenases), and transaminases are frequently employed to perform stereoselective modifications on beta-keto ester scaffolds, yielding chiral molecules of significant industrial importance. rsc.orgnih.gov
The application of biocatalysis to beta-keto esters is driven by the demand for enantiomerically pure compounds, which are crucial for the efficacy of many modern pharmaceuticals. nih.gov Key transformations include asymmetric reductions to produce chiral β-hydroxy esters, asymmetric amination to yield chiral β-amino esters, and oxidations to form α-hydroxy-β-keto esters. nih.govresearchgate.netmdpi.com These biocatalytic methods are not only efficient but also align with the principles of green chemistry, making them increasingly attractive for large-scale manufacturing processes. nih.govcsic.es
A prominent example of industrial biocatalysis involves the synthesis of a key intermediate for Imagabalin, a drug candidate for generalized anxiety disorder. researchgate.net Research in this area focused on the enzymatic transamination of (R)-ethyl 5-methyl-3-oxooctanoate, a structurally related beta-keto ester, to produce (3S,5R)-ethyl 3-amino-5-methyloctanoate. researchgate.net Traditional chemical routes were projected to be too costly for commercial manufacturing, prompting the development of a biocatalytic alternative. researchgate.net Scientists identified an aminotransferase from Vibrio fluvialis (Vfat) that could catalyze the desired reaction, albeit with very low initial activity. researchgate.netresearchgate.net Through protein engineering, a variant of the Vfat enzyme was developed that demonstrated a 60-fold increase in initial reaction velocity, making the process viable for industrial application. researchgate.net This work highlights how biocatalysis, enhanced by enzyme engineering, can provide cost-effective and sustainable solutions for producing complex pharmaceutical intermediates. researchgate.netnih.gov
Table 1: Detailed Research Findings on Enzymatic Asymmetric Transamination of a Beta-Keto Ester for Pharmaceutical Synthesis
| Parameter | Description | Source(s) |
|---|---|---|
| Substrate | (R)-ethyl 5-methyl-3-oxooctanoate | researchgate.netresearchgate.net |
| Target Product | (3S,5R)-ethyl 3-amino-5-methyloctanoate | researchgate.netresearchgate.net |
| Pharmaceutical Application | Key intermediate in the synthesis of Imagabalin, an advanced candidate for treating generalized anxiety disorder. | researchgate.net |
| Enzyme System | Wild-type and engineered variants of Vibrio fluvialis aminotransferase (Vfat). | researchgate.netresearchgate.net |
| Key Challenge | The wild-type Vfat enzyme exhibited extremely low activity for the desired transamination reaction. | researchgate.net |
| Solution | Protein engineering approaches were combined to optimize the enzyme's selectivity and activity. | researchgate.netresearchgate.net |
| Outcome | An improved enzyme variant was created with a 60-fold increase in initial reaction velocity for the target conversion. | researchgate.net |
| Significance | The engineered biocatalytic route was identified as a more direct, asymmetric, and potentially cost-effective method for commercial manufacturing compared to traditional chemical catalysis. | researchgate.net |
Beyond transamination, other biocatalytic strategies are widely used to transform beta-keto esters. The asymmetric reduction of the keto group is one of the most common applications, yielding chiral β-hydroxy esters that serve as building blocks for many blockbuster drugs, including the cholesterol-lowering agent atorvastatin. nih.gov Alcohol dehydrogenases (ADHs) are typically used for this transformation, often in whole-cell systems where cofactors like NADH or NADPH are regenerated in situ. nih.govnih.gov Another innovative approach involves the α-hydroxylation of β-keto esters. Studies have shown that manganese-oxidizing bacteria, such as Pseudomonas putida MnB1, can be used as whole-cell catalysts for the efficient oxidation of β-keto esters to produce valuable α-hydroxy-β-keto esters in water. mdpi.comnih.gov
Table 2: Overview of Biocatalytic Transformations of Beta-Keto Ester Intermediates
| Transformation Type | Enzyme Class | Substrate Class | Product Class | Industrial Relevance / Examples | Source(s) |
|---|---|---|---|---|---|
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) / Reductase | Prochiral β-keto esters | Chiral β-hydroxy esters | Intermediates for statins (e.g., atorvastatin), antibiotics, and other pharmaceuticals. | nih.govnih.gov |
| Asymmetric Transamination | Aminotransferase (ATA) / Transaminase | Prochiral β-keto esters | Chiral β-amino esters | Key intermediates for GABA analogues like Pregabalin and Imagabalin. | rsc.orgresearchgate.netnih.gov |
| α-Hydroxylation | Oxidase / Whole-cell systems | β-keto esters | α-hydroxy-β-keto esters | Valuable synthetic intermediates for various organic compounds. | mdpi.comnih.gov |
| Hydrolysis / Transesterification | Lipase / Esterase | β-keto esters | Chiral esters / acids | Kinetic resolution for producing enantiopure building blocks; biodiesel production. | rsc.orgrsc.org |
Biological Relevance and Medicinal Chemistry of Methyl 3 Oxooctanoate Derivatives
Involvement in Metabolic Pathways and Biochemical Processes
Methyl 3-oxooctanoate is closely related to 3-oxooctanoyl-CoA, a key intermediate in the metabolic pathway of fatty acid oxidation. In peroxisomes, a variety of substrates, including straight-chain fatty acids, are broken down through β-oxidation. hmdb.ca 3-Oxooctanoyl-CoA is a substrate for the enzyme acetyl-CoA C-acyltransferase (also known as 3-ketoacyl-CoA thiolase), which is a crucial component of this process. hmdb.ca Peroxisomal β-oxidation pathways have different substrate specificities, and the conversion of fatty acyl-CoAs to 3-oxoacyl-CoAs is a central step. hmdb.ca
In the context of metabolic engineering, the β-keto acid 3-oxooctanoate is recognized as an intermediate in engineered pathways designed to produce medium-chain methyl ketones, which are potential biofuels. osti.gov In modified E. coli strains, deregulation of fatty acid degradation pathways and blockage of the thiolase reaction (which would normally shorten the carbon chain) leads to the accumulation of 3-ketoacyl-CoAs. osti.gov These intermediates, including 3-oxooctanoate, can then be converted into methyl ketones. osti.gov This highlights the compound's position as a direct product of the fatty acid oxidation chain.
Table 1: Key Enzymes in the Metabolism of 3-Oxooctanoyl-CoA
| Enzyme | General Function | Specific Role related to 3-Oxooctanoyl-CoA | Source(s) |
|---|---|---|---|
| Acetyl-CoA C-acyltransferase / 3-ketoacyl-CoA thiolase | Transferase activity, specifically transferring acyl groups. | Catalyzes the thiolytic cleavage of 3-oxooctanoyl-CoA into shorter acyl-CoA and acetyl-CoA during β-oxidation. | hmdb.ca |
| Long-chain-enoyl-CoA hydratase | Hydratase activity. | Part of the pathway that converts enoyl-CoAs into the corresponding 3-oxoacyl-CoAs. | hmdb.ca |
| 3-hydroxyacyl-CoA dehydrogenase | Dehydrogenase activity. | Catalyzes the oxidation of L-3-hydroxyacyl-CoAs to form 3-oxoacyl-CoAs. | hmdb.ca |
The β-keto ester functional group, as found in this compound, is a valuable building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals. Research has demonstrated the application of related structures in the synthesis of important classes of antibiotics and alkaloids.
One notable application is in the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate, a derivative that serves as a key component in the synthesis of 1-β-methylcarbapenem antibiotics. researchgate.net This highlights the utility of this chemical scaffold in producing potent antibacterial agents.
Furthermore, related β-keto esters are crucial intermediates in the biosynthesis of tropane (B1204802) alkaloids. For instance, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate has been synthesized as a key intermediate to study the enzymatic reactions in the biosynthesis of cocaine in Erythroxylum coca plants. researchgate.net The biosynthesis of tropinone, the core structure of many tropane alkaloids, proceeds through the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is formed from the condensation of N-methylpyrrolinium and malonyl-CoA units. nih.gov This demonstrates that the 3-oxobutanoate structure is fundamental to the natural assembly of these pharmacologically significant compounds. researchgate.netnih.gov
Table 2: Examples of Biosynthetic Precursor Roles
| Precursor Compound | Biosynthetic Product/Target | Significance | Source(s) |
|---|---|---|---|
| Ethyl (R)-5-methyl-3-oxooctanoate | 1-β-methylcarbapenem antibiotics | A key intermediate in the synthesis of a class of potent antibiotics. | researchgate.net |
| Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | Tropane alkaloids (e.g., cocaine) | An essential intermediate for studying and understanding the biosynthetic pathway of tropane alkaloids. | researchgate.net |
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and quantifying metabolite fluxes in biological systems. mdpi.comnih.gov While direct tracer studies using labeled this compound are not prominently documented, studies on closely related labeled keto acids illustrate the utility of this chemical class in metabolic research. These labeled molecules allow for precise tracking of molecular pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. mdpi.com
For example, isotopically labeled sodium 3-methyl-2-oxobutanoate (B1236294) has been used as a metabolic tracer to investigate the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli. The study demonstrated that the compound effectively labels the metabolic pathways leading to the synthesis of coenzyme A, which is vital for fatty acid metabolism.
In the field of biomolecular NMR, labeled precursors are used to introduce isotopes into proteins expressed in cellular systems. Ethyl 2-hydroxy-2-methyl-3-oxobutanoate, labeled with ¹³C in its methyl group, serves as a pro-S chiral precursor for the amino acids valine and leucine (B10760876) in E. coli protein expression systems. isotope.comeurisotop.com This allows for detailed structural and dynamic studies of proteins using NMR. These examples showcase the principle of using labeled keto esters to elucidate complex biochemical processes. isotope.comeurisotop.com
Table 3: Tracer Studies with Isotopically Labeled Keto Acid Analogs
| Labeled Compound | Application | Technique(s) | Finding/Purpose | Source(s) |
|---|---|---|---|---|
| Sodium 3-(¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate | Metabolic tracing in E. coli | Not specified | Traced the biosynthesis of pantothenic acid and its role in coenzyme A synthesis. |
Bioactivity of this compound Analogs and Derived Compounds
The targeting of bacterial virulence factors is an emerging strategy to combat infections without exerting direct bactericidal pressure, potentially reducing the development of antibiotic resistance. Small molecules can modulate the expression of these factors, which are often controlled by quorum-sensing (QS) systems. mdpi.com
In the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas quinolone signal (PQS) system regulates the production of multiple virulence factors, including the toxic pigment pyocyanin (B1662382) and the formation of biofilms. mdpi.com Research into modulators of this system has led to the development of quinazolin-4(3H)-one derivatives. These compounds, which are structurally distinct but conceptually related as small organic modulators, have been shown to act as antagonists or inverse agonists of the PqsR receptor. mdpi.com In studies using clinical strains of P. aeruginosa from cystic fibrosis patients, these derivatives were able to significantly reduce the production of pyocyanin and inhibit biofilm formation at non-bactericidal concentrations. mdpi.com This demonstrates that small molecules can effectively disarm pathogens by interfering with the signaling pathways that control their virulence. mdpi.comnih.gov
Derivatives of relatively simple organic scaffolds can exhibit potent biological activities, including the inhibition of fundamental cellular processes like DNA and protein synthesis. Such inhibition is a cornerstone of many anticancer and antimicrobial therapies.
High-throughput screening has identified that a notable class of protein synthesis inhibitors consists of nucleic acid-binding ligands and intercalators. nih.gov A screen of over 90,000 compounds found that many molecules capable of inhibiting in vitro translation functioned by binding to DNA or RNA, thereby disrupting the machinery of protein synthesis. nih.gov
Furthermore, synthetic derivatives of heterocyclic compounds have been explored for their therapeutic potential. For example, novel 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. mdpi.com Some of these compounds exhibited potent cytotoxicity, with activity greater than the reference drug. mdpi.com Molecular docking studies suggested that these derivatives could bind to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in cell proliferation signaling pathways, indicating a mechanism tied to the disruption of cellular growth signals which are ultimately linked to DNA synthesis and cell division. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3,4-Thiadiazole |
| 1-β-methylcarbapenem |
| 3-Oxooctanoyl-CoA |
| 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |
| Acetyl-CoA |
| Cocaine |
| Coenzyme A |
| Ethyl (R)-5-methyl-3-oxooctanoate |
| Ethyl 2-hydroxy-2-methyl-3-oxobutanoate |
| Leucine |
| Malonyl-CoA |
| Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate |
| This compound |
| N-methylpyrrolinium |
| Pantothenic acid |
| Pyocyanin |
| Quinazolin-4(3H)-one |
| Sodium 3-methyl-2-oxobutanoate |
| Tropinone |
Anticancer and Antiangiogenic Properties of Synthesized Derivatives
Derivatives of β-keto esters, including those structurally related to this compound, serve as valuable scaffolds in the synthesis of novel compounds with potential anticancer and antiangiogenic activities. researchgate.net Research has demonstrated that specific modifications to the basic β-keto ester structure can yield derivatives with significant biological effects against cancer cells and the formation of new blood vessels (angiogenesis) that tumors require to grow. mdpi.com
One area of investigation involves the synthesis of pyrazole (B372694) derivatives from β-keto ester precursors like ethyl 2-(arylidene)-3-oxobutanoates. researchgate.net Certain functionalized pyrazoles have exhibited both anticancer and antiangiogenic properties. researchgate.net For instance, studies have highlighted specific pyrazole analogues that effectively induce cell death in cancer cells and regress angiogenesis. researchgate.netlookchem.com Similarly, methyl 2-(3-nitrobenzylidene)-3-oxobutanoate has been identified as a compound of interest in medicinal chemistry for its potential to induce apoptosis in cancer cells. Another derivative, Methyl 2-(benzamidomethyl)-3-oxobutanoate, has been shown in vitro to inhibit the proliferation of cancer cell lines, including breast and colon cancer.
The mechanism of action for these derivatives often involves interaction with key biological targets. For example, some pyrazolones synthesized from β-keto esters have been studied for their interaction with vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Further research into 2-thioxobenzo[g]quinazoline derivatives has identified compounds that show potent inhibition of VEGFR-2 and significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com The cytotoxic effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov
Below is a table summarizing the in vitro cytotoxic activity of selected β-keto ester derivatives.
| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
| Benzo[g]quinazolines | Compound 13 | MCF-7 | 9.6 ± 0.5 µM | mdpi.com |
| Benzo[g]quinazolines | Compound 14 | MCF-7 | 9.8 ± 0.7 µM | mdpi.com |
| Benzo[g]quinazolines | Compound 15 | MCF-7 | 10.2 ± 1.1 µM | mdpi.com |
| Benzo[g]quinazolines | Compound 13 | HepG2 | 27.5 ± 2.1 µM | mdpi.com |
| Benzo[g]quinazolines | Compound 15 | HepG2 | 26.0 ± 2.5 µM | mdpi.com |
| Cobalt(III) Schiff Base | Complex 1 | A549 | 80 µM | nih.gov |
| Cobalt(III) Schiff Base | Complex 2 | A549 | 65 µM | nih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial and Antioxidant Activities of Functionalized Structures
Functionalized structures derived from β-keto esters are a promising area of research for new antimicrobial and antioxidant agents. researchgate.net The inherent reactivity of the β-keto ester moiety allows for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. researchgate.net
The design of β-keto esters as antibacterial agents has been explored, with some designs based on the structure of bacterial quorum-sensing autoinducers. mdpi.com This approach aims to create compounds that can inhibit bacterial communication, thereby acting as antivirulence agents. mdpi.com Pyrazolones, which can be synthesized from β-keto esters, have also demonstrated antimicrobial properties against various bacterial and fungal strains. nih.gov Furthermore, N-substituted-β-amino acid derivatives prepared from ethyl 3-oxobutanoate have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, with some also exhibiting significant antifungal activity. mdpi.com
In addition to antimicrobial effects, many of these derivatives possess antioxidant capabilities. The antioxidant activity is often assessed by the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical. openmedicinalchemistryjournal.com Studies on pyrazole derivatives synthesized from ethyl 2-(arylidene)-3-oxobutanoates have identified compounds with excellent DPPH radical scavenging activities. researchgate.net Dihydropyrazole derivatives have also been reported to be potent free radical scavengers. acs.org Organodiselenide-tethered methyl anthranilates represent another class of derivatives with promising antioxidant and antimicrobial activities. nih.gov
The table below presents the antimicrobial and antioxidant activities of representative derivatives.
| Derivative Class | Compound | Activity Type | Target/Assay | Result | Source |
| Organodiselenide | Compound 14 | Antibacterial | S. aureus | 90.5% Inhibition | nih.gov |
| Organodiselenide | Compound 14 | Antifungal | C. albicans | 100% Inhibition | nih.gov |
| Organodiselenide | Compound 14 | Antioxidant | DPPH Assay | 96% Scavenging | nih.gov |
| Dihydropyrazole | Compound 5 | Antioxidant | DPPH Assay | IC₅₀ = 30.03 µM | acs.org |
| Dihydropyrazole | Compound 11 | Antioxidant | DPPH Assay | IC₅₀ = 53.49 µM | acs.org |
| Azo Compound | Compound 4 | Antifungal | C. albicans | MIC = 16 µg/mL | openmedicinalchemistryjournal.com |
| Azo Compound | Compound 6 | Antibacterial | S. flexneri | MIC = 32 µg/mL | openmedicinalchemistryjournal.com |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Receptor Interaction and Signaling Pathway Modulation by Derivatives
The biological activities of this compound derivatives are fundamentally linked to their ability to interact with specific molecular targets, such as cellular receptors and enzymes, thereby modulating signaling pathways. The keto and ester functional groups within the β-keto ester structure can participate in various non-covalent interactions, including hydrogen bonding, with the active sites of proteins. These interactions can lead to the inhibition of enzymes or the activation or blocking of receptors, which in turn influences cellular functions.
A significant target for antiangiogenic derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Molecular docking studies have been used to model the interaction between pyrazolone (B3327878) derivatives and the VEGFR-2 binding site. nih.gov Synthesized 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines have demonstrated potent in vitro inhibition of VEGFR-2, with some compounds showing activity comparable to the standard inhibitor sorafenib. mdpi.com This inhibition blocks the downstream signaling cascade that promotes the growth of new blood vessels.
Another important receptor family modulated by related lipid-like molecules is the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. nih.gov Nitroalkene fatty acids, which share structural similarities with derivatives of β-keto esters, have been shown to activate PPARγ. This interaction can influence gene transcription related to lipid metabolism and inflammation. nih.gov Furthermore, derivatives have been designed to target other critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.gov Docking studies suggest that novel thiazolylhydrazonothiazole derivatives can act as inhibitors of EGFR TK, providing a molecular basis for their observed anticancer activity. nih.gov
Development of Bioactive Compounds and Pharmaceuticals from Beta-Keto Esters
Beta-keto esters are recognized as crucial building blocks in organic synthesis, providing a versatile platform for the development of a wide array of bioactive compounds and pharmaceuticals. researchgate.netresearchgate.net Their synthetic utility is enhanced by the presence of both electrophilic and nucleophilic reactive sites, allowing for diverse chemical transformations. researchgate.net Modern synthetic methods, such as palladium-catalyzed reactions of allylic β-keto esters, have further expanded their application, enabling the creation of complex molecular architectures under mild conditions. nih.gov These advanced techniques facilitate transformations like aldol (B89426) condensations and Michael additions, which are fundamental in constructing the core structures of many pharmaceutical agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a lead compound by identifying which structural features are critical for its function. gardp.orgnih.gov For derivatives of β-keto esters, SAR studies help guide the design of new analogues with enhanced potency, improved selectivity, or reduced toxicity. gardp.org
SAR analyses have revealed key insights for various classes of β-keto ester derivatives. For example, in a series of indazole derivatives, it was found that smaller, less sterically bulky groups at certain positions led to better inhibitory activity. nih.gov The conversion of an alkyl group to a cyano group could also modulate potency. nih.gov In studies of dihydropyrazole derivatives, the presence and position of specific substituents on the aryl rings were found to be critical for antioxidant activity. acs.org Compounds featuring a hydroxyphenyl group, often in combination with electron-donating groups like methyl or methoxy (B1213986), generally exhibited higher radical scavenging activity, likely due to their positive inductive effects. acs.org
The table below illustrates SAR for a series of indazole derivatives, showing how small changes in a substituent (R¹) impact inhibitory activity.
| Compound | R¹ Substituent | Inhibitory Activity (IC₅₀) | Source |
| 43c | n-Propyl | 0.25 µM | nih.gov |
| 43d | n-Hexyl | 1.04 µM | nih.gov |
| 43e | t-Butyl (bulky) | 0.71 µM | nih.gov |
| 43f | Cyclopropyl | 0.30 µM | nih.gov |
| 43h | Cyano | 0.39 µM | nih.gov |
These studies demonstrate that systematic modification of the chemical structure is a powerful tool for fine-tuning the biological properties of compounds derived from β-keto esters. acs.orgnih.gov
Mechanistic Studies of Biological Action at Molecular Targets
Understanding the mechanism of action at a molecular level is crucial for the development of new therapeutics. For β-keto ester derivatives, mechanistic studies often employ a combination of in vitro biological assays and in silico computational methods like molecular docking. researchgate.net These studies aim to identify the specific molecular targets of a compound and elucidate how their interaction leads to a therapeutic effect. mdpi.com
For example, the anticancer activity of certain benzo[g]quinazoline (B13665071) derivatives has been investigated through cell-based assays. mdpi.com These studies revealed that the compounds induce apoptosis (programmed cell death) and cause cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. mdpi.com The molecular target was identified as VEGFR-2, an enzyme critical for angiogenesis. mdpi.com
In the antimicrobial field, mechanistic studies have proposed that some quinoline-based derivatives, synthesized from related starting materials, function as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net Molecular docking simulations were used to predict the binding modes of these compounds within the active sites of these essential bacterial enzymes, providing a rationale for their antimicrobial activity. researchgate.net Similarly, the mechanism for some anticancer derivatives involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The benzamide (B126) group in a derivative like Methyl 2-(benzamidomethyl)-3-oxobutanoate is thought to interact with target enzymes, while the ester group can be hydrolyzed to release active metabolites. For nitro-containing derivatives such as methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, the proposed mechanism involves bioreduction of the nitro group to form reactive intermediates that can damage cellular components in target cells.
Analytical Methodologies and Spectroscopic Characterization of Methyl 3 Oxooctanoate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating methyl 3-oxooctanoate from reaction mixtures and quantifying its presence. Both gas and liquid chromatography are routinely utilized, each offering distinct advantages for the analysis of this compound.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. For instance, a study on the analysis of potential phenylacetone (B166967) precursors demonstrated that β-keto esters can be analyzed by GC-MS, although they can be prone to decomposition into their corresponding ketones during the analysis. researchgate.net
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for structural confirmation. nih.govnih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of bonds adjacent to the carbonyl groups and the ester functional group. libretexts.orgneu.edu.tr For example, in the analysis of related fatty acid methyl esters, GC-MS is used to identify and quantify individual compounds in complex mixtures. imist.ma The use of derivatization, such as methylation, can enhance the volatility of related analytes for GC analysis. imist.ma
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are indispensable for the analysis of this compound, particularly for non-volatile samples or when thermal degradation is a concern. sielc.comoup.comoup.com
Reverse-phase HPLC is a common method for the separation of this compound. sielc.com A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For faster analysis, UPLC systems with smaller particle size columns (e.g., 1.7 µm) can be utilized. sielc.comoup.com For instance, the analysis of a structurally related compound, (R)-ethyl 5-methyl 3-oxooctanoate, was performed on a UPLC system with a C18 column, using a gradient solvent system of acetonitrile and aqueous triethylamine (B128534) adjusted to pH 3 with phosphoric acid. oup.comoup.com
The scalability of HPLC methods allows for their use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com
Spectroscopic and Diffraction-Based Structural Elucidation
Spectroscopic techniques are paramount for the detailed structural determination of this compound, providing insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HETCOR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. Key expected signals would include a singlet for the methyl ester protons (O-CH₃), a singlet for the active methylene (B1212753) protons flanked by two carbonyl groups (C(O)-CH₂-C(O)), and various multiplets for the protons of the pentyl chain. For a related compound, methyl 3-oxovalerate, the proton signals are well-defined. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the ester carbonyl carbon, the ketone carbonyl carbon, the methyl ester carbon, the active methylene carbon, and the carbons of the n-pentyl group. semanticscholar.org Predicted ¹³C NMR data for a similar compound, 2-methylbutyl acetate, shows distinct peaks for each carbon. hmdb.ca
COSY and HETCOR: Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) are used to establish connectivity within the molecule. semanticscholar.orgmdpi.comresearchgate.net A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems of the alkyl chain. mdpi.comresearchgate.net A HETCOR (or HSQC) spectrum correlates proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra. semanticscholar.orgmdpi.comresearchgate.net
Table 1: Predicted NMR Data for this compound (Note: This is a generalized prediction based on typical chemical shifts for similar functional groups. Actual values may vary.)
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| CH₃ (ester) | ~3.7 | ~52 |
| C(O)CH₂C(O) | ~3.4 | ~49 |
| C=O (ketone) | - | ~202 |
| C=O (ester) | - | ~167 |
| CH₂ (alpha to ketone) | ~2.5 | ~43 |
| (CH₂)₃ | ~1.2-1.6 | ~22-31 |
| CH₃ (terminal) | ~0.9 | ~14 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. semanticscholar.orgmdpi.com The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. utdallas.edulibretexts.org
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. orgsyn.org
C=O Stretch (Ketone): Another strong, sharp absorption band is expected around 1715 cm⁻¹. utdallas.edu
C-O Stretch (Ester): A strong band in the region of 1000-1300 cm⁻¹ would indicate the C-O single bond stretching. orgsyn.org
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ would correspond to the C-H bonds of the alkyl chain. orgsyn.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Ketone Carbonyl | C=O Stretch | ~1715 |
| Ester C-O | C-O Stretch | 1000 - 1300 |
| Alkyl C-H | C-H Stretch | 2850 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. neu.edu.tr The mass spectrum is obtained by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). neu.edu.tr
For this compound (C₉H₁₆O₃, molecular weight: 172.22 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 172. sielc.com Common fragmentation patterns for β-keto esters involve cleavage alpha to the carbonyl groups. libretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Based on common fragmentation patterns of esters and ketones)
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 172 | [CH₃OOCCH₂COC₅H₁₁]⁺ (Molecular Ion) | - |
| 141 | [M - OCH₃]⁺ | Methoxide radical |
| 115 | [M - C₄H₉]⁺ | Butyl radical |
| 101 | [CH₃OOCCH₂CO]⁺ | Pentyl radical |
| 71 | [COC₅H₁₁]⁺ | Methoxycarbonylmethyl radical |
| 59 | [COOCH₃]⁺ | - |
| 43 | [CH₃CO]⁺ | - |
Predicted collision cross-section (CCS) values for adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can also be calculated to aid in identification in advanced MS techniques like ion mobility-mass spectrometry. uni.lu
Computational and Theoretical Studies on Methyl 3 Oxooctanoate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of modern chemical research, enabling the exploration of molecular behavior and interactions. For β-keto esters such as methyl 3-oxooctanoate, these techniques are particularly valuable for understanding their flexibility and how they are recognized by enzymes.
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory of atomic positions, providing a detailed view of the molecule's conformational dynamics. This approach is highly effective for exploring the accessible conformations of both cyclic and acyclic molecules. dntb.gov.ua
While specific MD studies focused solely on the conformational analysis of this compound are not prevalent in the reviewed literature, the technique is broadly applied to similar small molecules. For instance, MD simulations have been successfully used to analyze the conformational preferences of various alkanes and cyclic peptides, demonstrating the method's reliability in identifying stable conformers and the energy barriers between them. uni-muenchen.de Such simulations would be crucial in determining the preferred shapes of this compound in different environments, which in turn influences its reactivity and ability to bind to enzyme active sites. The process typically involves generating an initial structure and then simulating its motion over a period, with subsequent analysis to cluster the trajectory into representative conformations.
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net It involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and scoring them to identify the most favorable binding mode. researchgate.netchalmers.se
In a significant study related to a close analog, (R)-ethyl 5-methyl-3-oxooctanoate, molecular docking was a key component of a computational protocol to understand its interaction with an S-stereoselective ω-aminotransferase (ω-AT). scirp.orgnih.gov This enzyme catalyzes the conversion of the ketoester to a chiral amine, a critical step in the synthesis of imagabalin. chalmers.se The docking studies, combined with other computational methods, were instrumental in predicting which mutations in the enzyme would enhance its catalytic efficiency. scirp.orgnih.gov By modeling the binding of the substrate into the active site of various enzyme mutants, researchers could identify key interactions and steric clashes that govern substrate recognition and catalytic activity. The results from these docking studies, when combined with molecular dynamics and scoring functions, correctly identified mutations that led to substantial improvements in enzyme activity. scirp.orgnih.gov
Table 1: Key Computational Methods in Ligand-Target Interaction Studies
| Computational Technique | Purpose | Application Example for a this compound Analog |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. researchgate.netresearchgate.net | Identification of binding modes of (R)-ethyl 5-methyl-3-oxooctanoate in ω-aminotransferase mutants. scirp.orgnih.gov |
| MM-GBSA Scoring | Estimates the binding free energy of a ligand-protein complex. | Used to rank and predict the catalytic activity of enzyme variants with the ketoester substrate. scirp.orgnih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex. | Assesses the stability of the docked pose and conformational changes in the enzyme. scirp.orgnih.gov |
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed description of the electronic structure of molecules, offering insights into their reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating properties like molecular energies, geometries, and reaction pathways.
Natural Bond Orbital (NBO) analysis is a computational method that interprets a wave function in terms of localized one-center (lone pairs) and two-center (bonds) elements of the classic Lewis structure picture. nih.gov It provides a quantitative description of bonding, charge distribution, and intramolecular electron delocalization (charge transfer) from filled donor orbitals to empty acceptor orbitals.
Table 2: Application of NBO Analysis on a Related Compound
| Compound | Focus of NBO Analysis | Key Findings |
|---|
Prediction of Enzyme Catalytic Activity and Substrate Recognition
A significant application of computational modeling is the prediction of how well an enzyme will catalyze a reaction with a specific substrate. This is particularly important in the field of biocatalysis and enzyme engineering.
Computational protocols that combine molecular dynamics, docking, and binding free energy calculations (like MM-GBSA) have been developed to predict the catalytic activity of enzyme variants. scirp.orgnih.gov A prime example is the work done on an S-stereoselective ω-aminotransferase (ω-AT) and its substrate, (R)-ethyl 5-methyl-3-oxooctanoate, a close structural relative of this compound. scirp.orgnih.gov The wild-type enzyme showed very low activity for this substrate. chalmers.se
The computational approach was used to understand the molecular basis of substrate recognition and to predict mutations that would improve catalytic efficiency. scirp.orgnih.gov By modeling the substrate within the active site, researchers could identify which amino acid residues were critical for binding and catalysis. chalmers.se This led to the successful identification of enzyme mutants with significantly enhanced activity—in some cases, a 20- to 60-fold improvement over the wild-type enzyme. scirp.orgnih.gov The computational predictions were validated by experimental kinetic studies and, in some cases, by X-ray crystallography of the improved enzyme variants, which confirmed the predicted structural changes. scirp.orgnih.gov This demonstrates the power of computational methods to guide the engineering of enzymes for specific and improved catalytic functions, a strategy directly applicable to enzymes that could act on this compound.
Theoretical Studies on Structure-Property Relationships
Theoretical and computational chemistry offers a powerful lens for understanding the relationship between the molecular structure of this compound and its inherent physicochemical properties. While dedicated computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on analogous β-keto esters provides a robust framework for predicting its behavior. mdpi.comredalyc.orgresearchgate.netnih.govresearchgate.net Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are commonly employed to elucidate conformational preferences, electronic properties, and reactivity patterns within this class of compounds. mdpi.comredalyc.org
Conformational Analysis and Molecular Geometry:
Like other β-keto esters, this compound exists as a mixture of keto and enol tautomers, although it predominantly favors the keto form. mdpi.comresearchgate.net Computational models, particularly DFT, are instrumental in determining the most stable conformations of the molecule. For related β-keto esters, calculations have shown that the molecule tends to adopt specific spatial arrangements to minimize steric hindrance and optimize electronic interactions. researchgate.netresearchgate.net
The conformational landscape is largely defined by the rotation around the C2-C3 bond and the orientation of the ester group. Theoretical studies on similar structures, such as methyl 3-oxobutanoate, have identified the trans-s-cis conformation as being particularly stable. researchgate.netresearchgate.net In this arrangement, the ester's carbonyl group is anti-periplanar to the C2-C3 bond, and the methyl group of the ester is cis-periplanar with respect to the C2-C1 bond. This conformation is stabilized by minimizing steric repulsion. It is highly probable that this compound adopts a similar low-energy conformation, with its pentyl chain extending away from the core functional groups to reduce van der Waals strain.
The following table presents predicted geometric parameters for the most stable conformer of this compound, based on DFT calculations typically performed at levels of theory like B3LYP/6-311+G(d,p) or M06-2x/6-311+G(d,p), which are standard for this class of molecules. mdpi.com
| Parameter | Predicted Value | Description |
|---|---|---|
| C=O (keto) Bond Length | ~1.21 Å | The length of the double bond of the ketone group at C3. |
| C=O (ester) Bond Length | ~1.20 Å | The length of the double bond of the ester carbonyl group at C1. |
| C-O (ester) Bond Length | ~1.34 Å | The length of the single bond between the ester carbonyl carbon and the oxygen atom. |
| O-CH3 (ester) Bond Length | ~1.43 Å | The length of the single bond between the ester oxygen and the methyl group carbon. |
| C2-C3 Bond Angle | ~110° | The bond angle involving the alpha-carbon and the keto-carbonyl carbon. |
Electronic Properties and Reactivity Descriptors:
The electronic structure of this compound dictates its reactivity. The presence of two carbonyl groups creates distinct electrophilic centers, while the methylene (B1212753) group at the C2 position possesses acidic protons, making it a potential nucleophilic site upon deprotonation. researchgate.net Computational methods are used to quantify these characteristics through various descriptors.
Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other chemical species. For β-keto esters, the HOMO is typically localized on the enolate form, while the LUMO is centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack.
Conceptual DFT provides a range of reactivity descriptors that offer a more quantitative picture. These include electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)), which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com Studies on analogous β-keto esters show that the C3 carbonyl carbon is often the most susceptible to nucleophilic attack. mdpi.com
The table below summarizes key predicted electronic properties and reactivity descriptors for this compound, derived from methodologies applied to similar compounds. mdpi.com
| Property/Descriptor | Predicted Value/Information | Significance |
|---|---|---|
| HOMO Energy | ~ -10.5 eV | Relates to the ability to donate electrons; a higher value indicates greater reactivity as a nucleophile. |
| LUMO Energy | ~ -0.8 eV | Relates to the ability to accept electrons; a lower value indicates greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ΔE) | ~9.7 eV | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. |
| Dipole Moment (µ) | ~2.5 - 3.0 D | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. nih.gov |
| Most Electrophilic Center | C3 (Keto-carbonyl carbon) | Predicted primary site for nucleophilic attack, based on Fukui function analysis on similar molecules. mdpi.com |
Future Research Directions and Translational Impact of Methyl 3 Oxooctanoate Studies
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
Future research will undoubtedly prioritize the development of novel synthetic methodologies for methyl 3-oxooctanoate that are not only efficient but also adhere to the principles of green chemistry. nih.govresearchgate.net The aim is to create processes that maximize atom economy, minimize waste, and utilize renewable resources and safer solvents. nih.govrsc.orgiastate.edu
One promising avenue is the exploration of catalytic C-H activation, a strategy that could streamline the synthesis by directly functionalizing abundant and inexpensive starting materials. researchgate.net Additionally, the use of flow chemistry presents an opportunity for the continuous and scalable production of this compound under precisely controlled conditions, potentially leading to higher yields and purity. researchgate.net Research into solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids will also be crucial in reducing the environmental footprint of the synthesis. nih.gov
The development of chemo- and regioselective reactions will be instrumental in achieving high yields of the desired product while minimizing the formation of byproducts. acs.org This includes the investigation of novel catalysts, such as those based on earth-abundant metals, to replace more hazardous or expensive alternatives. researchgate.net
Table 1: Comparison of Synthetic Strategies for β-Keto Esters
| Synthetic Method | Advantages | Disadvantages | Future Research Focus |
| Claisen Condensation | Well-established, good yields for certain substrates. researchgate.net | Often requires strong bases, can have self-condensation issues. | Milder reaction conditions, improved selectivity for cross-condensation. |
| Decarboxylation of Diacids | Utilizes readily available starting materials. | Can require harsh conditions, potential for side reactions. | Catalytic methods for lower temperature decarboxylation. |
| Acylation of Enolates | Versatile for introducing various acyl groups. | Requires pre-formation of the enolate, potential for poly-acylation. | Development of more selective acylation reagents and conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions. acs.org | Limited substrate scope for some enzymes, potential for low reaction rates. | Enzyme engineering to broaden substrate specificity and improve efficiency. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. researchgate.net | Initial setup costs can be high. | Integration with green catalysts and in-line purification. |
Exploration of Untapped Biocatalytic Opportunities for Stereoselective Transformations
The field of biocatalysis offers significant untapped potential for the synthesis of chiral derivatives of this compound. Enzymes, with their inherent stereoselectivity, can be harnessed to produce enantiomerically pure compounds that are valuable as building blocks in the pharmaceutical and fine chemical industries. acs.orgnih.gov
Future research should focus on the discovery and engineering of novel enzymes, such as ketoreductases and lipases, for the stereoselective reduction of the keto group or the kinetic resolution of racemic mixtures. acs.orggoogle.com The application of directed evolution and protein engineering techniques can be employed to enhance the activity, stability, and substrate specificity of these biocatalysts. acs.org
Furthermore, the exploration of whole-cell biotransformations, where microorganisms are used to carry out specific chemical conversions, presents a cost-effective and sustainable alternative to using isolated enzymes. mdpi.com Research in this area could involve screening for new microbial strains with the desired catalytic activities or genetically engineering existing strains to optimize the production of specific stereoisomers. researchgate.net
Discovery of New Biological Activities and Therapeutic Applications for Derived Compounds
While the biological activities of this compound itself are not extensively documented, its structural motif as a β-keto ester is present in numerous biologically active molecules. fiveable.me Future research is poised to uncover novel biological activities and therapeutic applications for derivatives of this compound.
A promising area of investigation is the design and synthesis of analogues with potential antimicrobial properties. nih.govresearchgate.net By modifying the ester and acyl portions of the molecule, it may be possible to develop compounds that inhibit bacterial growth or interfere with processes like quorum sensing, which is involved in bacterial communication and virulence. nih.govuri.edu
Moreover, the β-keto ester functionality is a key pharmacophore in various enzyme inhibitors. acs.org This opens up avenues for designing derivatives of this compound that could target specific enzymes implicated in disease pathways, such as those involved in cancer or inflammatory disorders. mdpi.commdpi.com The synthesis of novel carbohydrate esters derived from this compound could also lead to compounds with interesting biological profiles, including potential antidiabetic or antioxidant effects. mdpi.com The known impact of octanoic acid on bone metabolism also suggests that its derivatives warrant investigation in this therapeutic area. nih.gov
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Example of Related Compound Activity |
| Antibacterial | The β-keto ester scaffold can be modified to mimic bacterial signaling molecules. nih.govresearchgate.net | Designed β-keto esters have shown in vitro antimicrobial activity against pathogenic bacteria. nih.gov |
| Anticancer | Derivatives can be designed to inhibit enzymes crucial for cancer cell proliferation. mdpi.com | Naphthoquinone derivatives containing ester functionalities exhibit cytotoxic effects on cancer cell lines. mdpi.com |
| Anti-inflammatory | The core structure can be elaborated to interact with inflammatory pathway targets. mdpi.com | Amidrazone derivatives with ester groups have demonstrated anti-inflammatory activity. mdpi.com |
| Metabolic Disorders | Ester derivatives of natural products have shown effects on metabolic pathways. mdpi.com | Umbelliferone β-D-galactopyranoside possesses antidiabetic and antihyperlipidemic effects. mdpi.com |
Advancement of Analytical Techniques for Complex Mixture Analysis and Metabolomics
The accurate and sensitive detection and quantification of this compound and its metabolites in complex biological and environmental matrices are crucial for advancing research in this area. Future efforts will focus on the development and refinement of advanced analytical techniques.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will continue to be vital tools for the analysis of fatty acid methyl esters (FAMEs), including this compound. nih.govresearchgate.net The development of new derivatization strategies and more sensitive detection methods will enhance the ability to analyze trace amounts of these compounds. researchgate.netcreative-proteomics.com
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, will play an increasingly important role in understanding the metabolic fate and biological effects of this compound. researchgate.netfrontiersin.org High-throughput analytical platforms, coupled with sophisticated data analysis tools, will enable the comprehensive profiling of metabolic changes induced by this compound and its derivatives. researchgate.net
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental validation will be a cornerstone of future research on this compound. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of this compound derivatives to biological targets, thereby guiding the rational design of new compounds with desired activities. nih.govresearchgate.net
Quantitative structure-activity relationship (QSAR) studies can be used to correlate the chemical structures of a series of derivatives with their biological activities, providing valuable insights for the optimization of lead compounds. nih.gov These computational predictions can then be tested and validated through in vitro and in vivo experiments, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery process. nih.govresearchgate.net This integrated approach will be instrumental in unlocking the full therapeutic and industrial potential of this compound and its analogues.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-oxooctanoate, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via C-acylation/deacetylation of enol acetates or through Michael addition followed by aldol condensation. For example, tert-butyl 3-oxooctanoate was synthesized via Michael addition of dienal to β-keto esters, achieving 77% yield after hydrolysis and decarboxylation . Optimization involves adjusting catalysts (e.g., KO-t-Bu), solvent systems (e.g., toluene for decarboxylation), and purification methods (e.g., silica gel chromatography with hexanes/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include and NMR for structural confirmation. For Ethyl 3-oxooctanoate (a structural analog), keto tautomers show distinct signals: NMR (CDCl) δ 2.53 ppm (t, J = 7.4 Hz, 2H, CH adjacent to carbonyl) and 3.43 ppm (s, 2H, α-CH to ketone). NMR peaks at 202.9 ppm (ketone C=O) and 167.2 ppm (ester C=O) are diagnostic . Elemental analysis (C, H percentages) further validates purity .
Q. What precautions are necessary when handling this compound in laboratory settings to ensure safety and compound integrity?
Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection to prevent exposure. Store the compound away from heat due to its flammability . To minimize decomposition, avoid prolonged exposure to moisture or acidic conditions, as β-keto esters like 3-oxooctanoate are prone to decarboxylation .
Advanced Research Questions
Q. How does the stability of this compound impact its utility in metabolic engineering, and what strategies mitigate decomposition?
Medium-chain β-keto esters (e.g., 3-oxooctanoate) are less stable than shorter analogs due to favorable cyclic transition states during decarboxylation . Stability can be improved by storing at low temperatures (<4°C), using anhydrous solvents, or derivatizing the compound (e.g., tert-butyl esters) to delay degradation . Real-time monitoring via HPLC or GC-MS is recommended for kinetic studies .
Q. How can enzyme engineering approaches be applied to improve the stereoselective synthesis of derivatives of this compound?
Vibrio fluvialis aminotransferase (Vfat) was engineered to enhance transamination of β-keto esters like (R)-ethyl 5-methyl 3-oxooctanoate, achieving a 60-fold increase in reaction velocity. Key steps include directed evolution (screening >450 variants) and structural analysis (e.g., crystallography of variant r414) to identify residues critical for substrate specificity . Computational modeling (e.g., docking studies) further guides rational enzyme design .
Q. What experimental designs are effective for resolving contradictions in reported yields or spectral data for this compound derivatives?
Discrepancies in NMR data may arise from solvent polarity, tautomer equilibria, or instrument calibration. For example, Ethyl 3-oxooctanoate’s keto-enol ratio varies with solvent choice (CDCl vs. DMSO-d). Researchers should replicate conditions from literature (e.g., concentration, temperature) and cross-validate with complementary techniques like IR spectroscopy or mass spectrometry .
Q. How can intramolecular aldol reactions involving this compound be optimized to control stereochemistry in complex organic syntheses?
In the synthesis of indenones, intramolecular aldol reactions of 3-oxooctanoate derivatives require precise control of solvent systems (e.g., DME/HCl mixtures) and microwave-assisted heating to favor desired stereoisomers. For example, a 30:1 DME/6M HCl ratio at 55°C under microwave irradiation produced a 4:1 diastereomeric ratio . Transition-state modeling (e.g., DFT calculations) can predict regioselectivity .
Methodological Considerations
Q. What protocols ensure reproducible purification of this compound, particularly for scale-up?
Flash chromatography using hexanes/ethyl acetate gradients (100:1 to 50:1 v/v) effectively separates β-keto esters from byproducts . For larger scales, fractional distillation under reduced pressure (e.g., 48 mm Hg, boiling point 95–97°C) is recommended, with rigorous monitoring via TLC or GC to track purity .
Q. How can researchers validate the identity of novel this compound analogs in the absence of commercial standards?
Combine spectroscopic data (NMR, IR) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For stereochemical assignment, chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) can distinguish enantiomers . X-ray crystallography remains the gold standard for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
